4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Medicinal Chemistry ADME Lipophilicity

Source 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine (CAS 156425-07-9) for CNS drug discovery and diversity-oriented synthesis. This scaffold uniquely combines an ortho-bromine cross-coupling handle with an ortho-trifluoromethoxy (-OCF3) group, directly preventing oxidative metabolic demethylation—a critical clearance pathway for methoxy analogs. Unlike generic 4-bromo- or 4-(trifluoromethoxy)-phenylenediamines, only this substitution pattern ensures both the regioselective heterocycle formation and the metabolic resistance required for reproducible in vivo efficacy and BBB penetration (XLogP3=2.4).

Molecular Formula C7H6BrF3N2O
Molecular Weight 271.03 g/mol
CAS No. 156425-07-9
Cat. No. B172668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine
CAS156425-07-9
Molecular FormulaC7H6BrF3N2O
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)Br)N)N
InChIInChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
InChIKeyKGYPCBHVYVIFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine (156425-07-9): A Critical Halogenated Building Block for Advanced Synthesis and Drug Discovery


4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine (CAS 156425-07-9), also known as 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine, is a functionalized aromatic diamine with a molecular formula of C7H6BrF3N2O and a molecular weight of 271.03 g/mol . It is characterized by the presence of both a bromine atom and a trifluoromethoxy (-OCF3) group ortho to the 1,2-diamine core, which is unique among common phenylenediamine building blocks . The compound's computed lipophilicity (XLogP3 = 2.4) and topological polar surface area (TPSA = 61.3 Ų) position it as a moderately lipophilic scaffold for medicinal chemistry applications . This compound is primarily utilized as a versatile synthetic intermediate for constructing heterocyclic systems, including benzimidazoles and quinoxalines, where the bromine serves as a handle for cross-coupling reactions and the OCF3 group imparts metabolic stability and distinct electronic properties [1].

Why 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine Cannot Be Interchanged with Common Analogs


Substituting 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine with simpler analogs like 4-bromo-1,2-phenylenediamine (CAS 1575-37-7) or 4-(trifluoromethoxy)-1,2-phenylenediamine (CAS 658-89-9) is not chemically or biologically equivalent due to the synergistic and site-specific contributions of the bromine and trifluoromethoxy groups. The ortho-relationship of the -OCF3 group to the diamines creates a unique electronic and steric environment that is absent in the monosubstituted analogs, directly impacting reaction yields, regioselectivity in subsequent heterocycle formation, and target binding affinity . Critically, the -OCF3 group confers resistance to oxidative metabolic demethylation—a primary clearance route for methoxy-containing analogs—which is a key driver for its selection in drug discovery programs targeting improved pharmacokinetic profiles [1]. Using a generic alternative would result in a different metabolic fate and, consequently, divergent in vivo efficacy and safety data, undermining the reproducibility and value of the research.

Quantitative Differentiation Evidence for 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine


Computed Property Advantage: Higher Lipophilicity vs. Non-Brominated Analog

The presence of the bromine atom at the 4-position significantly increases lipophilicity compared to the non-brominated analog, 4-(trifluoromethoxy)benzene-1,2-diamine, as predicted by its XLogP3 value. This is a critical parameter for optimizing membrane permeability and CNS penetration .

Medicinal Chemistry ADME Lipophilicity

Purity Benchmarking: High Specification for Reproducible Research

Leading vendors offer this compound with a minimum purity specification of 96%, ensuring high fidelity in sensitive reactions and minimizing the need for costly re-purification . This is a crucial differentiator for procurement in high-throughput experimentation and drug discovery, where the presence of even low-level impurities can lead to false positives or batch-to-batch variability .

Synthetic Chemistry Quality Control Reproducibility

Metabolic Stability Advantage: OCF3 as a Bioisostere for Methoxy

The trifluoromethoxy (-OCF3) group is strategically employed as a metabolically stable bioisostere for a methoxy (-OCH3) group. In a seminal study on phenylethylene diamines, replacement of methoxy with trifluoromethoxy was shown to prevent metabolic demethylation, leading to analogs with increased sigma receptor affinity and representing 'the most potent anti-cocaine phenylethylene diamines yet described' [1]. This class-level finding establishes a compelling rationale for selecting OCF3-containing building blocks like 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine over their methoxy-substituted counterparts.

Drug Metabolism Bioisosteres CNS Drug Discovery

Synthetic Utility: Orthogonal Functionalization via Bromine and Diamine Handles

This compound provides three distinct, orthogonal reactive sites: the bromine atom for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and the two amines for selective cyclocondensation to form benzimidazoles or quinoxalines . This contrasts with simpler analogs like 4-bromo-1,2-phenylenediamine (CAS 1575-37-7), which lacks the electron-withdrawing and metabolically stable OCF3 group, and 4-(trifluoromethoxy)-1,2-phenylenediamine (CAS 658-89-9), which lacks the bromine handle for further diversification . The ability to sequentially functionalize each handle enables the rapid assembly of complex, diverse libraries from a single advanced intermediate.

Cross-Coupling Heterocycle Synthesis Building Block

High-Value Research and Industrial Applications for 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine


Medicinal Chemistry: Synthesis of Metabolically Stable CNS-Penetrant Drug Candidates

In drug discovery programs targeting neurological disorders or psychiatric conditions, this compound serves as an ideal starting material for building libraries of sigma receptor ligands or other CNS-active agents. The -OCF3 group directly addresses the common problem of metabolic demethylation, which is a major clearance pathway for many CNS drugs [1]. Its higher lipophilicity (XLogP3 = 2.4) compared to non-brominated analogs further suggests improved blood-brain barrier permeability, making it a strategically superior choice for CNS-focused medicinal chemistry.

Synthetic Chemistry: Multi-Step, Diversity-Oriented Synthesis of Heterocyclic Libraries

For chemists engaged in diversity-oriented synthesis, this building block is a powerful tool. The presence of both a bromine and an ortho-diamine allows for rapid, sequential functionalization. The diamine can be condensed with aldehydes or carboxylic acids to form benzimidazoles, while the bromine remains intact for a subsequent, orthogonal cross-coupling step to introduce additional molecular complexity. This contrasts with less functionalized analogs [1] and enables the construction of highly decorated molecules in fewer steps, increasing productivity and reducing cost per compound.

Chemical Biology: Development of Novel Chemical Probes

The orthogonal functional handles of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine make it a valuable scaffold for creating bifunctional chemical probes. For instance, the diamine could be used to form a heterocycle that binds a specific biological target, while the bromine could be elaborated via cross-coupling to attach a linker for a fluorophore or biotin tag [1]. This allows for the creation of target-specific tools for pull-down assays or cellular imaging without compromising the core pharmacophore.

Agrochemical Discovery: Design of Potent and Environmentally Persistent Actives

The metabolic stability conferred by the -OCF3 group is not limited to pharmaceuticals; it is equally valuable in agrochemistry. This building block can be employed to synthesize novel fungicides, herbicides, or insecticides [1]. The resistance of the OCF3 group to enzymatic cleavage can lead to longer half-lives in the field, potentially reducing application frequency and improving cost-effectiveness for the end-user. The bromine handle also allows for late-stage functionalization to fine-tune physicochemical properties like solubility and logP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.